molecular formula C8H7Cl2NO B110087 N-(2,6-Dichlorophenyl)acetamide CAS No. 17700-54-8

N-(2,6-Dichlorophenyl)acetamide

Cat. No.: B110087
CAS No.: 17700-54-8
M. Wt: 204.05 g/mol
InChI Key: DWVWVSLAIJHBBG-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)acetamide: is an organic compound with the molecular formula C8H7Cl2NO . It is a derivative of acetamide where the acetamide group is substituted with a 2,6-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

    Industrial Production: Industrially, N-(2,6-Dichlorophenyl)acetamide can be synthesized by reacting 2,6-dichloroaniline with acetyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-Dichlorophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on enzymes involved in the synthesis of cell wall components in bacteria, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)acetamide
  • N-(2,6-Dimethylphenyl)acetamide
  • N-(2,6-Dichlorophenyl)-2-chloroacetamide

Comparison:

  • N-(2,6-Dichlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Compared to N-(2,4-Dichlorophenyl)acetamide, it has different reactivity and biological activity due to the position of chlorine atoms.
  • N-(2,6-Dimethylphenyl)acetamide has methyl groups instead of chlorine, leading to different chemical behavior and applications.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVWVSLAIJHBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170240
Record name Acetamide, N-(2,6-dichlorophenyl)- (9CI)
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17700-54-8
Record name N-(2,6-Dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17700-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2',6'-dichloro-
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Record name 2,6-Dichloroacetanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,6-dichlorophenyl)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30170240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dichlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 2,6-dichloroaniline (76 g, 0.047 mol) in 60 mL of glacial acetic acid is added dropwise acetyl chloride (36 mL, 0.5 mol). After the addition is complete, the reaction mixture is heated at 90° C. for 20 minutes. The solution is poured into ice water (500 mL), forming a white precipitate. The solids are filtered, washed with water and dried to give the product (91.8 g, 96%, white solid, m.p. 179°-180° C., lit. m.p. 180°-181° C. form glacial acetic acid).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of side chain modifications on the crystal structure of N-(2,6-Dichlorophenyl)acetamide?

A1: Research indicates that modifications to the side chain of this compound can significantly influence its crystal structure. For instance, substituting the methyl group in this compound with a hydrogen atom, or introducing a methyl or chlorine substituent to the methyl side chain, leads to a shift in crystal symmetry from monoclinic to orthorhombic. Conversely, substituting two or three hydrogen atoms in the methyl group with methyl or chlorine atoms reverts the crystal symmetry back to monoclinic. [, ] These findings highlight the sensitivity of the compound's solid-state structure to even subtle alterations in its side chain composition.

Q2: How does the presence of different substituents on the phenyl ring affect the 35Cl NQR frequencies in substituted amides?

A2: Studies using 35Cl nuclear quadrupole resonance (NQR) spectroscopy have revealed that the type of substituent on the phenyl ring can impact the 35Cl NQR frequencies in substituted amides. In N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides, alkyl groups on the side chain tend to lower the frequency compared to N-(2-chlorophenyl)acetamide or this compound. Conversely, aryl or chlorosubstituted alkyl groups on the side chain were found to increase the frequencies. [, ] This suggests that the electronic properties of the substituents, and their influence on the electron density around the chlorine atom, play a role in determining the 35Cl NQR frequencies.

Q3: What insights do crystallographic studies provide about the molecular geometry of this compound derivatives?

A3: Crystal structure determinations of various this compound derivatives have provided valuable information about their molecular geometry. For example, in N-[2,6-dichlorophenyl]-2-chloroacetamide, the phenyl ring and the HNCO group were found to be nearly planar. [] This planarity suggests a degree of conjugation between the aromatic ring and the amide group, potentially influencing the molecule's electronic properties and reactivity. Additionally, the crystal structures often reveal the presence of intermolecular hydrogen bonding, typically of the N-H···O=C type, which can influence the compound's melting point and other physical properties. [, ]

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